(3R,4S)-Tofacitinib

Description

What is TOFA?

TOFA (RMI14514; MDL14514) is an allosteric inhibitor of Acetyl CoA carboxylase (ACCA). But, TOFA lowers malonyl-CoA levels instead of increasing them, and TOFA is relatively safe for different cancer cell types.What is the role of TOFA in biology?

TOFA also reduced the inability to feed when FASN inhibitors like C75 and cerulenin C75 were given in obese mouse. The inhibition of fatty acid synthase (FASN) through the irreversible inhibitor cerulenin led to the death of cells and apoptosis in human cancer cell cells. TOFA blocked cellular fatty acid production in a dose-dependent manner (IC50 is 4 mM in the breast cancer cells of humans MCF7). MCF7). Studies have demonstrated that TOFA reduces the adverse effects on subcutaneous tamoxifen (TMX) on the intake of food during the rodent refeeding test.TOFA is used to study the role of an ACC inhibitor to examine the effects of insulin on secretion in cells of the INS-1E. 5-(tetradecyloxy)-2-furoic acid (TOFA) produces a hypolipidemic function by promoting the catabolism of fatty acids and simultaneously blocking their biosynthesis. It triggers the apoptosis of pancreatic cancer cells, and aids in cancer suppression.

Performance of TOFA in in vitro tests

In vitro, TOFA (5-tetradecyloxy-2-furoic acid) was cytotoxic to lung cancer cells NCI-H460 and colon cancer cells HCT-8 and HCT-15 with IC50 of 5.0, 5.0 and 4.5 mg/mL, respectively. TOFA effectively blocked fatty acid synthesis at 1.0-20.0 mg/mL and induced cell death in a dose-dependent manner. TOFA was shown to be cytotoxic for COC1 and COC1/DDP cell lines with IC50 figures that were ~26.1 or 11.6 ug/mL respectively. TOFA prevented the growth of the cancer cells studied in the dose- and time-dependent way, stopped the cells at the G0/G1 cycle, and caused the death of cells. Acetyl-CoA-carboxylase-a (ACCA) is a key enzyme in the regulation of fatty acid synthesis. In the majority of PCa cell lines the inhibition of ACCA by TOFA decreases the production of fatty acids and triggers caspase activation, causing cell death.Performance of TOFA in in vivo tests

In vivo, TOFA blocks the development of COC1/DDP cells within the ovarian tumor mouse xenografts. TOFA effectively slowed tumor growth rates compared with mice treated with DMSO (1649 + 356.3 and. 5128 + 390.4 millimeters). The study did not find any toxicities in liver, the heart and spleen, the kidney, lung or the intestinal tissues. By blocking ACC, TOFA may be an attractive small molecule drug to treat Ovarian cancer. TOFA is dissolvable in DMSO at concentrations higher than two mg/ml.Structure

3D Structure

Properties

IUPAC Name |

5-tetradecoxyfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRCFAOMWRAFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203338 | |

| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54857-86-2 | |

| Record name | 5-(Tetradecyloxy)-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54857-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLUMACOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-(Tetradecyloxy)-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized small molecule inhibitor of fatty acid biosynthesis with significant potential in metabolic research and as a therapeutic agent, particularly in oncology. This document provides a comprehensive overview of its mechanism of action, detailing its primary molecular target, the downstream cellular consequences, and the key signaling pathways involved. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The principal mechanism of action of 5-(Tetradecyloxy)-2-furoic acid is the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo fatty acid synthesis pathway.[1][2][3] ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[2][3]

TOFA itself is a prodrug that, due to its lipophilic nature, readily permeates the cell membrane. Once inside the cell, it is converted to its active form, 5-(tetradecyloxy)-2-furoyl-coenzyme A (TOFyl-CoA), through the action of acyl-CoA synthetases.[1][4] It is TOFyl-CoA that acts as a potent, reversible, and allosteric inhibitor of ACC.[1][4][5] This inhibition leads to a rapid depletion of intracellular malonyl-CoA pools, thereby halting the synthesis of new fatty acids.

Quantitative Inhibition Data

The inhibitory potency of TOFA has been evaluated in various cell lines, primarily through cytotoxicity assays. The half-maximal inhibitory concentration (IC50) for cell viability is a common metric used to assess its efficacy.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| NCI-H460 | Lung Cancer | ~5.0 | ~15.4 | [1][4] |

| HCT-8 | Colon Carcinoma | ~5.0 | ~15.4 | [1][4] |

| HCT-15 | Colon Carcinoma | ~4.5 | ~13.9 | [1][4] |

| COC1 | Ovarian Cancer | ~26.1 | ~80.4 | [6] |

| COC1/DDP (Cisplatin-resistant) | Ovarian Cancer | ~11.6 | ~35.7 | [6] |

Furthermore, the direct inhibitory effect of TOFA on ACC has been reported, with a calculated IC50 value for ACC1 and ACC2 of approximately 4 µg/mL (12.3 µM).

Downstream Cellular Consequences

The inhibition of ACC by TOFA triggers a cascade of downstream cellular events, impacting cellular metabolism, survival, and proliferation.

Inhibition of Fatty Acid Synthesis and Glycolysis

The most immediate consequence of ACC inhibition is the cessation of de novo fatty acid synthesis. This has been demonstrated by the reduced incorporation of radiolabeled acetate into palmitate in the presence of TOFA.[6]

A secondary effect of ACC inhibition is the accumulation of its substrate, citrate. Citrate is an allosteric inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. This leads to a subsequent inhibition of the glycolytic pathway.

Induction of Apoptosis

TOFA has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines.[1][6] The apoptotic cascade is primarily initiated through the intrinsic, or mitochondrial, pathway. Evidence for this includes the observed release of cytochrome c from the mitochondria into the cytosol in TOFA-treated cells.[7]

Cytochrome c release leads to the activation of a cascade of caspases, which are the executioners of apoptosis. While the complete caspase activation profile is not fully elucidated in all cell types, the involvement of effector caspases like caspase-3 is a central event.[6] This is often observed through the cleavage of caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to inducing apoptosis, TOFA can also cause cell cycle arrest, primarily in the G0/G1 phase.[6] This prevents cells from entering the S phase, thereby halting proliferation.

Downregulation of Pro-Survival Proteins in Prostate Cancer

In prostate cancer cells, TOFA has been shown to decrease the expression of Neuropilin-1 (NRP1) and Myeloid cell leukemia-1 (Mcl-1).[7] Mcl-1 is an anti-apoptotic member of the Bcl-2 family, and its downregulation would sensitize cells to apoptosis. NRP1 is known to regulate Mcl-1 expression, suggesting a potential mechanism for this effect.[7]

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

Apoptosis Induction Pathway

Experimental Workflow for Assessing TOFA's Effects

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of TOFA.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TOFA stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of TOFA in complete medium.

-

Remove the medium from the wells and add 100 µL of the TOFA dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation)

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into lipids.

Materials:

-

Cells treated with TOFA or vehicle

-

[14C]-Sodium acetate

-

Complete cell culture medium

-

PBS

-

Hexane

-

30% KOH solution

-

Concentrated HCl

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Treat cells with TOFA at various concentrations for the desired time.

-

Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and saponify the lipids by adding 30% KOH and incubating at 70°C for 1 hour.

-

Acidify the mixture with concentrated HCl.

-

Extract the fatty acids with hexane.

-

Transfer the hexane phase to a scintillation vial, evaporate the hexane, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of the cell lysate.

Apoptosis Detection by Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

Materials:

-

Cells treated with TOFA or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with TOFA for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with TOFA or vehicle

-

PBS

-

70% cold ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with TOFA for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

5-(Tetradecyloxy)-2-furoic acid is a potent inhibitor of de novo fatty acid synthesis through its targeted inhibition of ACC. This primary mechanism of action leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest, making it a valuable tool for studying lipid metabolism and a promising candidate for anticancer therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted actions of this compound. Future research should focus on elucidating the complete caspase activation profile in different cell types and the precise molecular mechanisms underlying the regulation of pro-survival proteins to fully harness the therapeutic potential of TOFA.

References

- 1. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TOFA | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to 5-(Tetradecyloxy)-2-furoic Acid: Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid, commonly known as TOFA, is a synthetic fatty acid mimetic that has garnered significant attention in biomedical research. Structurally, it is characterized by a furoic acid head group and a C14 alkyl ether tail. Its primary mechanism of action is the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. By impeding this crucial metabolic pathway, TOFA exhibits a range of biological effects, including hypolipidemic and potent anticancer properties. This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activities of TOFA, with a particular focus on its application in oncology. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development of this promising therapeutic agent.

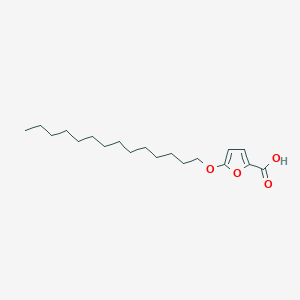

Chemical Structure and Properties

5-(Tetradecyloxy)-2-furoic acid is a member of the furan class of compounds, where the hydrogen at position 5 of 2-furoic acid is substituted by a tetradecyloxy group.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C19H32O4 | [1] |

| Molecular Weight | 324.5 g/mol | [1][2] |

| IUPAC Name | 5-(tetradecyloxy)furan-2-carboxylic acid | [1] |

| Synonyms | TOFA, Olumacostat, RMI-14514 | [1] |

| CAS Number | 54857-86-2 | [1][2] |

| Appearance | White to beige powder | |

| Melting Point | 112-115 °C | |

| Solubility | Soluble in DMSO |

Synthesis

A likely synthetic route for 5-(Tetradecyloxy)-2-furoic acid involves a Williamson ether synthesis followed by saponification. A general scheme, based on patent literature, is outlined below.

General Reaction Scheme:

Caption: General synthetic pathway for 5-(Tetradecyloxy)-2-furoic acid.

Mechanism of Action and Biological Activity

TOFA's primary molecular target is Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two isoforms of ACC: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[5] TOFA acts as an allosteric inhibitor of ACC.[5]

Anticancer Activity

The anticancer effects of TOFA are attributed to its ability to inhibit de novo lipogenesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis. By blocking ACC, TOFA depletes the pool of malonyl-CoA, leading to a reduction in fatty acid synthesis. This has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Signaling Pathway of TOFA-Induced Apoptosis and Cell Cycle Arrest in Cancer Cells:

Caption: TOFA's mechanism of action in cancer cells.

Studies in cholangiocarcinoma (CCA) have demonstrated that TOFA inhibits cell growth and induces apoptosis in a dose-dependent manner.[5] This is accompanied by the downregulation of cyclin B1 and cyclin D1, and the induction of p21, leading to cell cycle arrest.[5] Furthermore, TOFA treatment results in the cleavage and activation of caspases-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[5] In prostate cancer cells, TOFA has been shown to decrease the expression of neuropilin-1 (NRP1) and Mcl-1, proteins involved in cell survival.[3]

Effects on Fatty Acid Oxidation

The effect of TOFA on fatty acid oxidation is complex and can be reciprocal depending on the experimental conditions.[6] Under certain conditions, by inhibiting ACC and thus lowering malonyl-CoA levels (a natural inhibitor of carnitine palmitoyltransferase 1), TOFA can stimulate fatty acid oxidation.[6] However, under other conditions, particularly at higher concentrations, TOFA can inhibit fatty acid oxidation. This is thought to be due to the sequestration of coenzyme A (CoA) as TOFyl-CoA, making CoA less available for the activation of fatty acids.[6]

Hypolipidemic Activity

As an inhibitor of fatty acid synthesis, TOFA has been investigated for its hypolipidemic properties, with the potential to lower lipid levels in the blood.[2][7]

Quantitative Data

In Vitro Anticancer Activity of TOFA

The half-maximal inhibitory concentration (IC50) of TOFA has been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) after 48h | Reference |

| HuCCT1 | Cholangiocarcinoma | 16.9 ± 3.4 | [5] |

| KKU-055 | Cholangiocarcinoma | 34.3 ± 4.2 | [5] |

| KKU-213A | Cholangiocarcinoma | 22.9 ± 1.8 | [5] |

| ACHN | Renal Cell Carcinoma | 6.06 | [2] |

| 786-O | Renal Cell Carcinoma | 5.36 | [2] |

| COC1 | Ovarian Cancer | ~26.1 | [2] |

| COC1/DDP | Ovarian Cancer (Cisplatin-resistant) | ~11.6 | [2] |

In Vivo Efficacy of TOFA in a Cholangiocarcinoma Xenograft Model

In a study using a KKU-213A xenograft mouse model, daily intraperitoneal injections of TOFA (20 mg/kg) for 17 days resulted in a reduction in tumor weight.[1]

| Treatment Group | Mean Tumor Weight (g) ± SD | Reference |

| Control (DMSO) | 0.34 ± 0.21 | [1] |

| TOFA (20 mg/kg) | 0.24 ± 0.11 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving TOFA, based on published studies and standard laboratory procedures.

Cell Culture and TOFA Treatment

Workflow for In Vitro TOFA Treatment and Analysis:

Caption: A typical experimental workflow for in vitro studies of TOFA.

-

Cell Lines: Cholangiocarcinoma (HuCCT1, KKU-055, KKU-213A), prostate cancer, ovarian cancer, or other relevant cell lines.

-

Culture Conditions: Maintain cells in the recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

TOFA Stock Solution: Prepare a high-concentration stock solution of TOFA (e.g., 10-50 mg/mL) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of TOFA. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

Western Blot Analysis

This protocol is for assessing the effect of TOFA on the expression levels of proteins such as ACC, p-ACC, cyclins, p21, and caspases.

-

Cell Lysis:

-

After TOFA treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation and Electrophoresis:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-cyclin D1, anti-p21, anti-caspase-3, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

This protocol is to determine the effect of TOFA on cell cycle distribution.

-

Cell Preparation:

-

Harvest cells after TOFA treatment, including floating and adherent cells.

-

Wash the cells with PBS and centrifuge at 500 x g for 5 minutes.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Fix the cells overnight at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.

-

Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at 4°C.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is to quantify TOFA-induced apoptosis.

-

Cell Preparation:

-

Harvest cells after TOFA treatment, collecting both the supernatant and adherent cells.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

5-(Tetradecyloxy)-2-furoic acid is a potent inhibitor of ACC with significant preclinical anticancer activity. Its ability to disrupt the lipogenic phenotype of cancer cells leads to cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the biological activities and therapeutic potential of TOFA. Future investigations should focus on elucidating the detailed molecular mechanisms underlying its cell-type-specific effects and its potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. 5-(tetradecyloxy)-2-furoic acid | SGD [yeastgenome.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Interaction of TOFA and Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in de novo fatty acid biosynthesis. In mammals, two main isoforms exist: ACC1 (ACACA) and ACC2 (ACACB). ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Due to its critical role in lipid metabolism, which is often dysregulated in diseases such as cancer, obesity, and diabetes, ACC has emerged as a significant target for therapeutic intervention.

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized small molecule inhibitor of ACC. It serves as a valuable tool for studying the roles of de novo fatty acid synthesis in various cellular processes and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the interaction between TOFA and acetyl-CoA carboxylase, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Mechanism of Action

TOFA is an allosteric inhibitor of acetyl-CoA carboxylase, primarily targeting the ACC1 isoform.[1][2] For its inhibitory activity, TOFA must first be converted intracellularly to its active form, 5-tetradecyloxy-2-furoyl-CoA (TOFyl-CoA), by acyl-CoA synthetases.[1] TOFyl-CoA then exerts its allosteric inhibition on ACC, preventing the carboxylation of acetyl-CoA to malonyl-CoA.[1] This blockade of malonyl-CoA production leads to a subsequent reduction in de novo fatty acid synthesis. The decrease in fatty acid availability has been shown to induce a range of cellular effects, including the induction of apoptosis in cancer cells.[2][3]

Quantitative Data

The inhibitory activity of TOFA has been quantified in various cell lines and against the purified enzyme. The following tables summarize the key quantitative data available.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| NCI-H460 | Lung Cancer | ~5.0 | ~15.4 | [2][3] |

| HCT-8 | Colon Carcinoma | ~5.0 | ~15.4 | [2][3] |

| HCT-15 | Colon Carcinoma | ~4.5 | ~13.9 | [2][3] |

| COC1 | Ovarian Cancer | ~26.1 | ~80.4 | [2] |

| COC1/DDP | Ovarian Cancer | ~11.6 | ~35.8 | [2] |

| Enzyme | IC50 (µM) | Reference |

| Human Recombinant ACC1/2 | 7-8 | [4] |

Signaling and Metabolic Pathways

The inhibition of ACC by TOFA has significant downstream effects on cellular metabolism and signaling. The primary consequence is the depletion of malonyl-CoA, which not only halts fatty acid synthesis but also relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), potentially increasing fatty acid oxidation. The reduction in fatty acid availability can trigger cellular stress responses and ultimately lead to apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.

Caption: Mechanism of TOFA-induced inhibition of fatty acid synthesis and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between TOFA and ACC.

Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiometric)

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

-

Purified ACC enzyme or cell lysate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM Sodium Citrate

-

Substrates: Acetyl-CoA, ATP

-

Radiolabel: [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)

-

Stopping Solution: 6 M HCl

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in the Assay Buffer containing ATP, acetyl-CoA, and purified ACC or cell lysate.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

-

Incubate the reaction at 37°C for 10-20 minutes with gentle shaking.

-

Stop the reaction by adding the Stopping Solution (6 M HCl). This step also removes unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Transfer an aliquot of the reaction mixture to a scintillation vial and evaporate to dryness in a fume hood or under a stream of nitrogen.

-

Add scintillation cocktail to the dried sample.

-

Quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [¹⁴C]malonyl-CoA formed.

-

For inhibitor studies, pre-incubate the enzyme with TOFA (or TOFyl-CoA for in vitro assays with purified enzyme) for a specified time before adding the substrates.

Caption: Workflow for the radiometric ACC activity assay.

Measurement of De Novo Fatty Acid Synthesis in Cultured Cells

This protocol measures the rate of new fatty acid synthesis in cells by tracking the incorporation of radiolabeled acetate into cellular lipids.

Materials:

-

Cultured cells

-

Cell culture medium

-

TOFA or vehicle control (e.g., DMSO)

-

[¹⁴C]Acetate

-

Phosphate-buffered saline (PBS)

-

Saponification Reagent: 30% KOH

-

Acidification Reagent: Concentrated HCl

-

Organic Solvent for extraction: Hexane or Petroleum Ether

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of TOFA or vehicle control for the desired duration (e.g., 24 hours).

-

Add [¹⁴C]acetate to the culture medium and incubate for a further 2-4 hours.

-

Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and saponify the lipids by adding the Saponification Reagent and heating at 70°C for 1 hour.

-

Cool the samples and acidify with the Acidification Reagent.

-

Extract the fatty acids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

-

Transfer the organic (upper) phase containing the radiolabeled fatty acids to a new tube.

-

Evaporate the solvent.

-

Resuspend the dried lipid extract in scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter. The CPM is proportional to the rate of de novo fatty acid synthesis.

Caption: Workflow for measuring de novo fatty acid synthesis in cultured cells.

Conclusion

TOFA remains a cornerstone tool for investigating the roles of acetyl-CoA carboxylase and de novo fatty acid synthesis in health and disease. Its well-defined mechanism of action as an allosteric inhibitor, which is activated intracellularly to TOFyl-CoA, provides a clear basis for its biological effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting ACC. Future research may focus on developing more isoform-selective ACC inhibitors and exploring their efficacy in various disease models.

References

The Discovery and Scientific History of 5-(Tetradecyloxy)-2-furoic Acid (TOFA): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA), also known by its developmental code RMI 14514, is a synthetic, fatty acid-like molecule that has been a valuable tool in metabolic research for decades. First described in 1977 as a potent hypolipidemic agent, TOFA's primary mechanism of action was later identified as the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This whitepaper provides an in-depth technical guide to the discovery, history, and key experimental findings related to TOFA. It includes a summary of its quantitative biological data, detailed experimental protocols derived from seminal publications, and visualizations of its mechanism of action and experimental workflows.

Discovery and Early History

The discovery of 5-(Tetradecyloxy)-2-furoic acid was first reported in a 1977 publication in the Journal of Medicinal Chemistry by Parker et al. from the Merrell-National Laboratories.[1] The compound, designated RMI 14514, emerged from a systematic exploration of alkyloxyarylcarboxylic acids designed to mimic fatty acids. The initial research was driven by the observation of hypolipidemic activity in certain β-keto esters, which led to the hypothesis and subsequent confirmation that the corresponding benzoic acids were the active metabolites.[2]

This line of inquiry led to the synthesis and evaluation of a series of fatty acid-like compounds, with the 5-alkoxy-2-furoic acid scaffold showing particular promise. 5-(Tetradecyloxy)-2-furoic acid was identified as a potent agent that lowered blood lipid levels in both rats and monkeys, establishing it as a new class of hypolipidemic agent.[2]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Subsequent research elucidated that the primary mechanism by which TOFA exerts its effects is the inhibition of acetyl-CoA carboxylase (ACC).[3] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis.

TOFA is an allosteric inhibitor of ACC.[4] It is proposed that TOFA is first converted to its coenzyme A thioester, TOFyl-CoA, within the cell.[3][5] TOFyl-CoA then acts as the inhibitory molecule, competing with acetyl-CoA at the enzyme's active site. This inhibition leads to a depletion of malonyl-CoA, a critical building block for the synthesis of new fatty acids. The reduction in malonyl-CoA levels also has a secondary effect of disinhibiting carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation under certain conditions.[6]

It is crucial to distinguish 5-(Tetradecyloxy)-2-furoic acid (TOFA) from the similarly named synthetic compound T0901317. While both have been used in metabolic research, they have entirely different mechanisms of action. T0901317 is a potent agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in the regulation of cholesterol, fatty acid, and glucose homeostasis. In contrast, TOFA's primary target is the enzyme acetyl-CoA carboxylase.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for 5-(Tetradecyloxy)-2-furoic acid in various experimental systems.

Table 1: In Vitro Inhibition of Fatty Acid and Cholesterol Synthesis

| Cell Type | Precursor | Parameter | IC50 | Reference |

| Isolated Rat Hepatocytes | ³H₂O or [2-¹⁴C]acetate | Fatty Acid Synthesis | < 0.005 mM | [2] |

| Isolated Rat Hepatocytes | ³H₂O or [2-¹⁴C]acetate | Cholesterol Synthesis | 0.020 mM | [2] |

Table 2: Anti-proliferative Effects of TOFA on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Cholangiocarcinoma (CCA) cells (KKU-213A, KKU-055, HuCCT1) | Cholangiocarcinoma | MTT Assay | Cell Viability | Dose-dependent decrease | [4][7][8] |

| Prostate Cancer Cells | Prostate Cancer | Not Specified | Cell Death | Induction of caspase activation | [5] |

Table 3: In Vivo Hypolipidemic Activity

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Rats and Monkeys | RMI 14514 | Not Specified | Lowered blood lipids | [2] |

| Nude Mice with CCA Xenografts | 20 mg/kg TOFA (intraperitoneal, daily) | 17 days | Reduced tumor mass | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-(Tetradecyloxy)-2-furoic acid, based on published literature.

Synthesis of 5-(Tetradecyloxy)-2-furoic Acid

Note: The detailed, step-by-step synthesis protocol would be derived from the full-text version of Parker et al., J Med Chem, 1977. Below is a generalized procedure based on common organic chemistry principles for similar structures.

-

Preparation of 2-Furoic Acid: 2-Furoic acid can be prepared from furfural via oxidation. A common method is the Cannizzaro reaction, where furfural is treated with a strong base, such as sodium hydroxide, to yield both 2-furylcarbinol and the sodium salt of 2-furoic acid. The 2-furoic acid is then liberated by acidification.

-

Halogenation of the Furan Ring: The furan ring of 2-furoic acid is activated towards electrophilic substitution. Bromination at the 5-position can be achieved using a suitable brominating agent.

-

Williamson Ether Synthesis: The 5-bromo-2-furoic acid is then reacted with 1-tetradecanol in the presence of a strong base (e.g., sodium hydride) to form the tetradecyloxy ether linkage.

-

Purification: The final product, 5-(tetradecyloxy)-2-furoic acid, is purified by recrystallization or column chromatography.

In Vitro Fatty Acid Synthesis Inhibition Assay in Isolated Hepatocytes

Adapted from Panek et al., Lipids, 1977.[2]

-

Hepatocyte Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.

-

Incubation: Isolated hepatocytes are suspended in Krebs-Henseleit bicarbonate buffer and incubated at 37°C in a shaking water bath.

-

Treatment: 5-(Tetradecyloxy)-2-furoic acid, dissolved in a suitable solvent (e.g., ethanol), is added to the cell suspension at various concentrations. Control incubations receive the solvent alone.

-

Labeling: A radiolabeled precursor for fatty acid synthesis, such as ³H₂O or [2-¹⁴C]acetate, is added to the incubations.

-

Termination: After a defined incubation period (e.g., 60 minutes), the reaction is stopped by the addition of a strong acid (e.g., perchloric acid).

-

Lipid Extraction: The total lipids are extracted from the cell pellet and the incubation medium using a chloroform:methanol mixture.

-

Quantification: The radioactivity incorporated into the fatty acid fraction is determined by liquid scintillation counting. The IC50 value is calculated as the concentration of TOFA that causes a 50% reduction in fatty acid synthesis compared to the control.

Cell Viability (MTT) Assay for Anti-Cancer Effects

Adapted from Boonnate et al., Anticancer Res, 2021.

-

Cell Culture: Cancer cell lines (e.g., cholangiocarcinoma cells) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of TOFA (typically ranging from 1 to 50 µg/ml). Control wells receive vehicle only.

-

Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570-595 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Visualizations

Signaling Pathway of TOFA's Mechanism of Action

References

- 1. scispace.com [scispace.com]

- 2. Inhibition by 5-(tetradecyloxy)-2-furoic acid of fatty acid and cholesterol synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(Tetradecyloxy)-2-furoic acid | C19H32O4 | CID 115175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Five-(Tetradecyloxy)-2-furoic Acid Alleviates Cholangiocarcinoma Growth by Inhibition of Cell-cycle Progression and Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]

The Impact of TOFA on Cellular Lipid Droplets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This inhibition has profound effects on cellular lipid metabolism, most notably a significant reduction in the formation and accumulation of lipid droplets. This technical guide provides an in-depth overview of the core effects of TOFA on cellular lipid droplets, including its mechanism of action, quantitative effects on lipid droplet dynamics, and detailed experimental protocols for studying these phenomena. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TOFA as a tool to investigate lipid metabolism and as a potential therapeutic agent.

Introduction

Cellular lipid droplets (LDs) are dynamic organelles that serve as central hubs for lipid storage and metabolism. Comprised of a neutral lipid core, primarily triacylglycerols (TAGs) and sterol esters, encased in a phospholipid monolayer, LDs are not merely inert storage depots but are actively involved in a myriad of cellular processes, including energy homeostasis, membrane synthesis, and signaling. Dysregulation of lipid droplet dynamics is implicated in numerous pathologies, including metabolic diseases, cardiovascular disorders, and cancer.

TOFA, a synthetic fatty acid analog, has emerged as a critical tool for dissecting the pathways that govern lipid droplet formation and turnover. By specifically targeting and inhibiting ACC, TOFA effectively shuts down the de novo synthesis of fatty acids, the essential building blocks of the neutral lipids stored in LDs. This guide will explore the downstream consequences of this inhibition on cellular lipid droplet biology.

Mechanism of Action of TOFA

TOFA's primary molecular target is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed step in fatty acid biosynthesis. There are two main isoforms of ACC in mammals: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. TOFA acts as an allosteric inhibitor of both ACC isoforms.[1]

By inhibiting ACC, TOFA leads to a depletion of the cytosolic pool of malonyl-CoA. Malonyl-CoA is the donor of two-carbon units for the fatty acid synthase (FASN) complex, which carries out the subsequent steps of fatty acid elongation. Consequently, the inhibition of ACC by TOFA results in a marked decrease in the synthesis of new fatty acids. This reduction in the availability of fatty acids directly limits the synthesis of triacylglycerols, the primary component of lipid droplets, leading to a decrease in their formation and accumulation within the cell.

Signaling Pathway of TOFA-Mediated Inhibition of Lipid Droplet Formation

References

Basic properties of 5-(Tetradecyloxy)-2-furoic acid

An In-depth Technical Guide on the Core Properties of 5-(Tetradecyloxy)-2-furoic Acid

This technical guide provides a comprehensive overview of the fundamental properties of 5-(Tetradecyloxy)-2-furoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of its key biological signaling pathways.

Core Properties and Data

5-(Tetradecyloxy)-2-furoic acid, also known as TOFA, is a synthetic derivative of 2-furoic acid. It is recognized for its role as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] These activities confer upon it hypolipidemic, antineoplastic, and apoptosis-inducing properties.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Tetradecyloxy)-2-furoic acid is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂O₄ | PubChem |

| Molecular Weight | 324.45 g/mol | PubChem |

| CAS Registry Number | 54857-86-2 | CAS Common Chemistry |

| Appearance | White to beige powder | Watsonnoke Scientific |

| Melting Point | 112-115 °C | Watsonnoke Scientific |

| Solubility | DMSO: 2.5 mg/mL | CoreyChem |

| DMF: 10 mg/mL | Cayman Chemical | |

| Ethanol: 1 mg/mL | Cayman Chemical | |

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | Cayman Chemical | |

| Storage Temperature | -20°C | CoreyChem |

Spectroscopic Data

| Technique | Data/Parameters | Source/Notes |

| ¹H NMR | Data not publicly available. Expected signals would correspond to the furoic acid ring protons, the tetradecyloxy chain protons, and the carboxylic acid proton. | Watsonnoke Scientific mentions HNMR for identification. |

| ¹³C NMR | Data not publicly available. Expected signals would include carbons of the furoic acid ring, the tetradecyloxy chain, and the carboxyl group. | - |

| Mass Spectrometry | Mass spectral data is available on mzCloud, viewable with appropriate software. Tandem mass spectrometry (MS1, MS2, MS3, MS4) has been performed using an Orbitrap Fusion Lumos with ETD LBP. | mzCloud |

| FTIR | Data not publicly available. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C-O-C stretching for the ether linkage, and aromatic C-H stretching. | - |

| HPLC | Mentioned as an identification method. Specific protocols (e.g., column, mobile phase, flow rate, detector) are not publicly detailed. | Watsonnoke Scientific |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5-(Tetradecyloxy)-2-furoic acid, based on information from patent literature.

Synthesis of 5-(Tetradecyloxy)-2-furoic acid

A common method for the synthesis of 5-(Tetradecyloxy)-2-furoic acid involves the reaction of a 5-halo-2-furoic acid derivative with 1-tetradecanol. An improved, lower-temperature method has been described in patent WO2016126975A1, which offers higher yields compared to the conventional high-temperature process.

Materials:

-

Methyl 5-bromo-2-furoate

-

1-Tetradecanol

-

Potassium hydroxide

-

Methanol

-

Toluene

-

Lewis acid catalyst (e.g., titanium(IV) isopropoxide)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Improved Synthesis Protocol (based on WO2016126975A1):

-

Transesterification: A mixture of methyl 5-bromo-2-furoate and 1-tetradecanol in an appropriate solvent (e.g., toluene) is treated with a Lewis acid catalyst. The reaction is heated to facilitate the transesterification process, forming the tetradecyl ester intermediate.

-

Etherification: The intermediate from the previous step is reacted with a strong base (e.g., potassium hydroxide in methanol) at a temperature below 50°C. This step forms the tetradecyloxy ether linkage at the 5-position of the furan ring.

-

Saponification: The resulting ester is then saponified in the presence of a base (e.g., potassium hydroxide in methanol) at a temperature below 50°C to yield the potassium salt of 5-(Tetradecyloxy)-2-furoic acid.

-

Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid. The solid product is then collected by filtration, washed, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain 5-(Tetradecyloxy)-2-furoic acid of high purity.

Signaling Pathways and Mechanisms of Action

5-(Tetradecyloxy)-2-furoic acid exerts its biological effects primarily through the inhibition of Acetyl-CoA Carboxylase (ACC) and the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. By inhibiting ACC, TOFA reduces the intracellular pool of malonyl-CoA, thereby decreasing the synthesis of new fatty acids. This mechanism is central to its hypolipidemic and antineoplastic effects.

References

5-(Tetradecyloxy)-2-furoic Acid: A Technical Guide to its Cellular Mechanisms and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a synthetic fatty acid analogue that has garnered significant attention in biomedical research for its potent inhibitory effects on cellular lipogenesis. By targeting a key enzyme in fatty acid synthesis, TOFA induces a cascade of cellular events, including cell cycle arrest and apoptosis, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent in oncology and other fields. This technical guide provides an in-depth overview of TOFA's mechanism of action, its primary cellular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this compound.

Introduction

Alterations in cellular metabolism are a hallmark of various diseases, including cancer. One of the key metabolic pathways often dysregulated is de novo fatty acid synthesis, which provides essential building blocks for membrane formation, energy storage, and signaling molecules. 5-(Tetradecyloxy)-2-furoic acid (TOFA) is a small molecule inhibitor that has been instrumental in elucidating the role of fatty acid synthesis in disease states. This guide will delve into the molecular mechanisms of TOFA and its effects on cellular physiology.

Mechanism of Action

TOFA's primary mechanism of action is the inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of long-chain fatty acids.[1] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical precursor for fatty acid elongation.

TOFA itself is not the direct inhibitor. Upon entering the cell, it is converted to its coenzyme A thioester, 5-(tetradecyloxy)-2-furoyl-CoA (TOFyl-CoA).[2] TOFyl-CoA then acts as an allosteric inhibitor of ACC, preventing the synthesis of malonyl-CoA and thereby blocking de novo fatty acid synthesis.[2]

Cellular Targets and Downstream Effects

The inhibition of ACC by TOFA leads to a variety of downstream cellular effects, primarily impacting cell viability and proliferation.

Inhibition of Fatty Acid Synthesis

The most direct consequence of TOFA treatment is the blockade of fatty acid synthesis. This has been demonstrated in various cell types, including adipocytes and cancer cells.[1][2] The reduction in the availability of newly synthesized fatty acids disrupts the formation of phospholipids, which are essential components of cellular membranes.

Induction of Apoptosis

TOFA has been shown to be a potent inducer of apoptosis in a range of cancer cell lines.[1][3] The apoptotic cascade initiated by TOFA involves the activation of caspases, a family of proteases that execute programmed cell death. Specifically, treatment with TOFA leads to the cleavage and activation of caspase-3. Furthermore, TOFA influences the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

In addition to inducing apoptosis, TOFA can cause cell cycle arrest, primarily at the G0/G1 and G2/M phases.[3][4] This effect is mediated by TOFA's influence on the expression of key cell cycle regulatory proteins. Treatment with TOFA has been shown to decrease the levels of cyclin D1 and cyclin B1, while increasing the expression of the cyclin-dependent kinase inhibitor p21.[4][5]

Quantitative Data

The cytotoxic and anti-proliferative effects of TOFA have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |

| NCI-H460 | Lung Cancer | ~5.0 | 72 | [1][3] |

| HCT-8 | Colon Carcinoma | ~5.0 | 72 | [1][3] |

| HCT-15 | Colon Carcinoma | ~4.5 | 72 | [1][3] |

| COC1 | Ovarian Cancer | ~26.1 | 48 | [4][6] |

| COC1/DDP | Ovarian Cancer | ~11.6 | 48 | [4][6] |

| ACHN | Renal Cell Carcinoma | 6.06 | 48 | |

| 786-O | Renal Cell Carcinoma | 5.36 | 48 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TOFA.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of TOFA on cultured cells.

-

Materials:

-

96-well plates

-

Cell culture medium

-

TOFA stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TOFA in culture medium from the stock solution.

-

Remove the overnight culture medium and replace it with 100 µL of the TOFA-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

-

Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

-

Materials:

-

Cultured cells

-

TOFA stock solution

-

[1-¹⁴C]acetic acid

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Treat the cells with various concentrations of TOFA for a specified period.

-

Add [1-¹⁴C]acetic acid to the culture medium at a final concentration of 1-2 µCi/mL.

-

Incubate the cells for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Harvest the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).

-

Quantify the radioactivity in the lipid extract using a scintillation counter.

-

Normalize the radioactive counts to the total protein content of the cell lysate.

-

Express the results as a percentage of the control (untreated cells) to determine the inhibition of fatty acid synthesis.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in TOFA-induced signaling pathways.

-

Materials:

-

TOFA-treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-cyclin D1, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates from TOFA-treated and control cells.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

5-(Tetradecyloxy)-2-furoic acid is a powerful pharmacological tool for investigating the roles of de novo fatty acid synthesis in cellular physiology and pathology. Its well-defined mechanism of action, centered on the inhibition of Acetyl-CoA Carboxylase, provides a clear starting point for dissecting the complex downstream consequences on cell survival, proliferation, and metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize TOFA in their studies. Further investigation into the therapeutic potential of TOFA and other inhibitors of lipogenesis holds promise for the development of novel treatments for cancer and other metabolic diseases.

References

- 1. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. igbmc.fr [igbmc.fr]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ptglab.com [ptglab.com]

- 6. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(Tetradecyloxy)-2-furoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 5-(Tetradecyloxy)-2-furoic acid (TOFA), a potent inhibitor of acetyl-CoA carboxylase (ACC), in various cancer cell lines. The provided protocols are intended to serve as a guide for studying the effects of TOFA on cell viability, apoptosis, and cell cycle progression.

Introduction

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a well-characterized inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo fatty acid synthesis pathway.[1] Upregulation of this pathway is a common metabolic feature of many cancer cells, supporting rapid proliferation and survival. By targeting ACC, TOFA disrupts this crucial metabolic process, leading to the inhibition of cancer cell growth and induction of apoptosis.[2][3][4] This document outlines detailed protocols for the application of TOFA in in vitro cancer research, with a focus on prostate, breast, ovarian, and cholangiocarcinoma cell lines.

Data Presentation

The following tables summarize the quantitative effects of TOFA on the viability of various cancer cell lines.

Table 1: IC50 Values of TOFA in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Treatment Duration |

| COC1 | ~26.1 | Not Specified |

| COC1/DDP | ~11.6 | Not Specified |

Data extracted from a study on the effects of TOFA on ovarian cancer cell lines.[2][5]

Table 2: Dose-Dependent Inhibition of Cholangiocarcinoma Cell Proliferation by TOFA

| Cell Line | TOFA Concentration (µg/mL) | Inhibition of Proliferation (%) after 72h |

| KKU-213A | 1 | ~10% |

| 5 | ~25% | |

| 10 | ~50% | |

| 20 | ~75% | |

| 50 | ~90% | |

| KKU-055 | 1 | ~15% |

| 5 | ~40% | |

| 10 | ~60% | |

| 20 | ~85% | |

| 50 | ~95% | |

| HuCCT1 | 1 | ~20% |

| 5 | ~50% | |

| 10 | ~70% | |

| 20 | ~90% | |

| 50 | ~98% |

Data is estimated based on graphical representations from a study on cholangiocarcinoma cells.[6]

Experimental Protocols

Preparation of TOFA Stock Solution

This protocol describes the preparation of a stock solution of TOFA for use in cell culture experiments.

Materials:

-

5-(Tetradecyloxy)-2-furoic acid (TOFA) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of TOFA powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mg/mL.

-

Vortex the tube until the TOFA is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture and Maintenance

This section provides general guidelines for the culture of the cell lines mentioned in this document. Specific media and conditions may vary, and it is recommended to refer to the supplier's instructions for each cell line.

a. LNCaP (Prostate Cancer)

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculture: Passage cells when they reach 70-80% confluency.

b. MCF-7 (Breast Cancer)

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

c. COC1 and COC1/DDP (Ovarian Cancer)

-

Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculture: Passage cells when they reach 80% confluency.

d. Cholangiocarcinoma (CCA) Cell Lines (KKU-213A, KKU-055, HuCCT1)

-

Medium: Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]

-

Subculture: Passage cells when they reach 70-80% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TOFA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete culture medium

-

TOFA stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO or isopropanol with 0.04 N HCl[6]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow cells to attach.

-

Prepare serial dilutions of TOFA in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the TOFA dilutions (e.g., 0, 1, 5, 10, 20, 50 µg/mL).[6][9] Include a vehicle control (medium with the same concentration of DMSO as the highest TOFA concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6][9]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm or 595 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

Complete culture medium

-

TOFA stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the assay.

-

Treat the cells with the desired concentrations of TOFA for the specified duration.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression levels in TOFA-treated cells by Western blotting.

Materials:

-

Cells of interest

-

Complete culture medium

-

TOFA stock solution

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Bcl-2, anti-Caspase-3, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well or 10 cm plates and treat with TOFA as required.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST three times for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 5-10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of TOFA's mechanism of action in cancer cells.

Experimental Workflow

Caption: General experimental workflow for studying the effects of TOFA on cancer cells.

References

- 1. 5-(Tetradecyloxy)-2-furoic acid | C19H32O4 | CID 115175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TOFA suppresses ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Inhibition of Fatty Acid Synthesis by TOFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Tetradecyloxy)-2-furoic acid (TOFA) is a potent and cell-permeable inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] By blocking ACC, TOFA prevents the conversion of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[3][4][5][6] This inhibition of fatty acid synthesis has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, making TOFA a valuable tool for studying the role of lipid metabolism in cancer and other diseases.[1][7] These application notes provide detailed protocols for utilizing TOFA to inhibit fatty acid synthesis in vitro, along with data presentation and visualization aids for experimental design and interpretation.

Data Presentation

Table 1: In Vitro Efficacy of TOFA on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Exposure Time (h) | Reference |

| NCI-H460 | Lung Cancer | ~5.0 | ~15.4 | 72 | [1] |

| HCT-8 | Colon Carcinoma | ~5.0 | ~15.4 | 72 | [1] |

| HCT-15 | Colon Carcinoma | ~4.5 | ~13.9 | 72 | [1] |

| COC1 | Ovarian Cancer | ~26.1 | ~80.4 | 48 | [7] |

| COC1/DDP | Ovarian Cancer | ~11.2 - 11.6 | ~34.5 - 35.8 | 48 | [7] |

| ACHN | Renal Cell Carcinoma | ~6.06 | ~18.7 | 48 | [4] |

| 786-O | Renal Cell Carcinoma | ~5.36 | ~16.5 | 48 | [4] |

| MCF7 | Breast Cancer | - | ~4.0 | - |

¹Calculated based on a molecular weight of 324.45 g/mol for TOFA.

Signaling Pathway

The following diagram illustrates the mechanism of action of TOFA in the fatty acid synthesis pathway.

Experimental Protocols